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Compound of Interest

Compound Name: Fmoc-Phe(2-F)-OH

Cat. No.: B557952

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic
aspects of N-a-Fmoc-2-fluoro-L-phenylalanine (Fmoc-Phe(2-F)-OH), a fluorinated amino acid
derivative crucial for peptide synthesis and drug discovery. While specific, publicly available
experimental spectroscopic data (NMR, IR, MS) for Fmoc-Phe(2-F)-OH is limited, this
document compiles available information, including a plausible synthetic route based on
established methodologies and comparative spectroscopic data from its non-fluorinated
analog, Fmoc-Phe-OH.

Chemical Identity and Properties

Fmoc-Phe(2-F)-OH is a derivative of the amino acid L-phenylalanine, featuring a fluorine atom
at the ortho position of the phenyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group
on the a-amino group.
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Property Value

) N-a-(9-Fluorenylmethoxycarbonyl)-2-fluoro-L-
Chemical Name _
phenylalanine

Fmoc-L-Phe(2-F)-OH, Fmoc-2-fluoro-L-

Synenyms phenylalanine
CAS Number 205526-26-7
Molecular Formula C24H20FNOa4
Molecular Weight 405.42 g/mol

Synthesis Protocol

A viable synthetic route for Fmoc-Phe(2-F)-OH can be adapted from general methods for the
synthesis of fluorinated amino acids. A review article describes a multi-step synthesis starting
from a chiral auxiliary, which is a common and effective strategy for producing enantiomerically
pure amino acids.[1] The final step involves the protection of the amino group with an Fmoc
reagent.

Experimental Protocol (Adapted):

» Alkylation of a Chiral Auxiliary: A chiral glycine enolate equivalent, such as one derived from
a camphor-based auxiliary, is alkylated with 2-fluorobenzyl bromide. This reaction
establishes the stereochemistry at the a-carbon.

o Hydrolysis of the Auxiliary: The chiral auxiliary is cleaved under acidic or basic conditions to
yield 2-fluoro-L-phenylalanine.

e Fmoc Protection: The resulting 2-fluoro-L-phenylalanine is dissolved in a suitable solvent
system (e.g., a mixture of 1,4-dioxane and agueous sodium carbonate solution). Fmoc-
succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) is added, and the reaction is stirred
until completion.

o Workup and Purification: The reaction mixture is worked up by acidification and extraction
with an organic solvent. The crude product is then purified by column chromatography or
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recrystallization to yield pure Fmoc-Phe(2-F)-OH.

It is important to note that specific reaction conditions, such as temperature, reaction times, and
purification solvents, would need to be optimized for this particular substrate.

Spectroscopic Data (Comparative)

Detailed, experimentally verified spectroscopic data for Fmoc-Phe(2-F)-OH is not readily
available in the public domain. However, the spectroscopic data for the non-fluorinated analog,
Fmoc-Phe-OH, can serve as a valuable reference for characterization. The presence of the
fluorine atom in Fmoc-Phe(2-F)-OH would be expected to introduce characteristic C-F
couplings in the NMR spectra and a C-F stretching vibration in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
(Comparative Data for Fmoc-Phe-OH)

The following tables summarize the *H and 13C NMR data for Fmoc-Phe-OH.

Table 1: *H NMR Data for Fmoc-Phe-OH

Chemical Shift (ppm) Multiplicity Assignment (Tentative)
7.89 d 2H, Fmoc

7.72 t 2H, Fmoc

7.42 t 2H, Fmoc

7.33 t 2H, Fmoc

7.28-7.15 m 5H, Phenylalanine Ar-H
4.30 m 1H, a-CH

4.22 t 1H, Fmoc CH

4.15 m 2H, Fmoc CH2

3.10 m 2H, B-CH:

Table 2: 13C NMR Data for Fmoc-Phe-OH
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Chemical Shift (ppm)

Assignment (Tentative)

173.8 C=0 (acid)

156.1 C=0 (urethane)
143.9 2C, Fmoc

141.3 2C, Fmoc

137.8 Phenylalanine C-1
129.4 2C, Phenylalanine
128.5 2C, Phenylalanine
127.7 2C, Fmoc

127.1 2C, Fmoc

127.0 Phenylalanine
125.2 2C, Fmoc

120.0 2C, Fmoc

66.8 Fmoc CH:

56.5 a-CH

47.2 Fmoc CH

37.9 B-CH:

Note: The presence of fluorine in Fmoc-Phe(2-F)-OH would cause splitting of the signals for

the aromatic carbons and protons of the phenylalanine ring due to C-F and H-F coupling.

Infrared (IR) Spectroscopy (Comparative Data for Fmoc-

Phe-OH)

Table 3: IR Absorption Data for Fmoc-Phe-OH
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Frequency (cm™?) Intensity Assignment (Tentative)

3300-2500 broad O-H stretch (carboxylic acid)

~3300 m N-H stretch (urethane)

1710 . C=0 stretch (carboxylic acid
and urethane)

~1520 m N-H bend

~1230 m C-O stretch

~760, ~740 S C-H bend (aromatic)

Note: For Fmoc-Phe(2-F)-OH, an additional C-F stretching band would be expected in the

region of 1000-1400 cm~1,

Mass Spectrometry (MS)

For Fmoc-Phe(2-F)-OH, the expected exact mass can be calculated. In an ESI-MS

experiment, one would expect to observe the following ions:

Table 4: Expected MS Data for Fmoc-Phe(2-F)-OH

lon Expected m/z
[M-H]~ 404.13
[M+H]* 406.14
[M+Na]* 428.12
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Fmoc-Phe(2-F)-OH
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Caption: Chemical structure of Fmoc-Phe(2-F)-OH.

Synthetic Workflow

Synthesis of Fmoc-Phe(2-F)-OH

2. Auxiliary 3. Fmoc
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Caption: General synthetic workflow for Fmoc-Phe(2-F)-OH.

Analytical Characterization Workflow
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Characterization of Fmoc-Phe(2-F)-OH

Purified Fmoc-Phe(2-F)-OH

NMR Spectroscopy

Mass Spectrometry

(1H’ 13C’ 19F)

Structural Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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